
2(3H)-Thiophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Thiophenone is an organic compound with the molecular formula C4H4OS It is a sulfur-containing heterocycle, characterized by a five-membered ring structure with one sulfur atom and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: 2(3H)-Thiophenone can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptopropionic acid with phosphorus pentachloride (PCl5) under reflux conditions. Another method includes the reaction of thiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions: 2(3H)-Thiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiophenol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Halogenated and nitrated thiophenes.
科学的研究の応用
2(3H)-Thiophenone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: It is used in the study of enzyme inhibition and as a probe for sulfur metabolism.
Industry: It is utilized in the production of dyes, polymers, and agrochemicals.
作用機序
The mechanism of action of 2(3H)-Thiophenone involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic processes. The sulfur atom in its structure plays a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Thiophene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
2-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
Thiophenol: Has a hydroxyl group attached to the sulfur atom, resulting in distinct chemical properties.
Uniqueness of 2(3H)-Thiophenone: this compound is unique due to its ketone functional group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis
特性
CAS番号 |
20893-64-5 |
|---|---|
分子式 |
C4H4OS |
分子量 |
100.14 g/mol |
IUPAC名 |
3H-thiophen-2-one |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2 |
InChIキー |
NKAMYGXYCWMPTC-UHFFFAOYSA-N |
正規SMILES |
C1C=CSC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


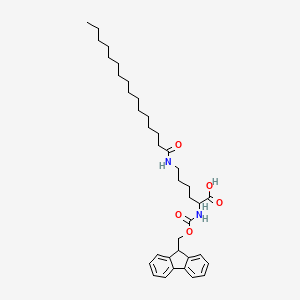
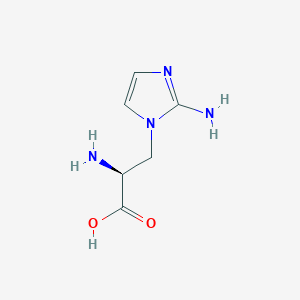
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
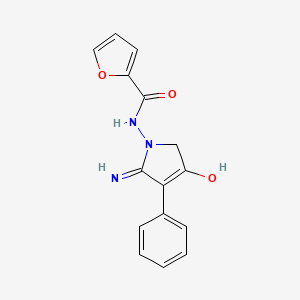
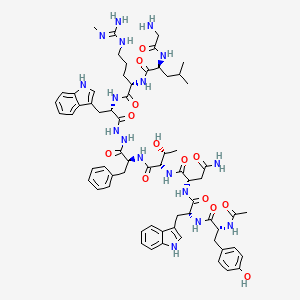
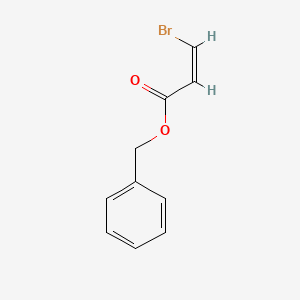
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
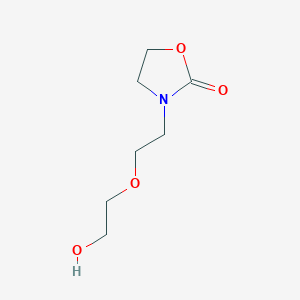



![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)
